

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Seneciphylline

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query for "Seneciphyllinine" yielded limited specific data. The available scientific literature predominantly focuses on the closely related and structurally significant pyrrolizidine alkaloid, Seneciphylline. This guide provides a comprehensive technical overview of Seneciphylline, which is often studied as a representative of this class of compounds.

Introduction

Seneciphylline is a naturally occurring pyrrolizidine alkaloid (PA) predominantly found in plants of the Senecio genus, a member of the Asteraceae family.[1][2] PAs are known for their significant biological activities, including hepatotoxicity, which makes them a subject of intense research in toxicology, pharmacology, and drug development.[2][3] Structurally, Seneciphylline is a macrocyclic diester. This architecture consists of a necine base (a pyrrolizidine core) esterified by a dicarboxylic acid, known as a necic acid, to form a large ring structure. Understanding the precise chemical structure and, critically, the stereochemistry of Seneciphylline is fundamental to elucidating its mechanism of action and toxicological profile.

Chemical Structure and Stereochemistry

The systematic IUPAC name for Seneciphylline is (1R,4Z,7R,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.0¹⁴,1⁷]heptadec-11-ene-3,8-dione.[4] This nomenclature precisely defines both the connectivity and the three-dimensional arrangement of the atoms.



Key Structural Features:

- Core Nucleus: A 12-membered macrocyclic diester of the retronecine-type.
- Necine Base: The pyrrolizidine core provides the bicyclic amine foundation.
- Necic Acid Moiety: A dicarboxylic acid that forms the macrocycle through ester linkages.
- Key Functional Groups: The structure includes two ester carbonyls, a tertiary alcohol, and two exocyclic double bonds, which are crucial for its reactivity and biological activity.

Stereochemistry: The biological activity of Seneciphylline is intrinsically linked to its specific stereoconfiguration. The molecule contains multiple stereocenters and a geometrically constrained double bond:

- Chiral Centers: The absolute configurations at the chiral centers of the necine base are specified in the IUPAC name as 1R and 7R. The stereocenter within the tricyclic system is designated as 17R.
- Geometric Isomerism: The ethylidene group at position 4 has a Z-configuration, as indicated by the (4Z) descriptor in the IUPAC name.

This precise spatial arrangement is critical for its interaction with biological targets, such as metabolic enzymes.

Quantitative Data

The structural elucidation of Seneciphylline is supported by extensive spectroscopic data.

General Properties



Property	Value	Source
Molecular Formula	C18H23NO5	
Molecular Weight	333.38 g/mol	-
Exact Mass	333.157623 Da	-
CAS Number	480-81-9	-
Appearance	White powder	-
Melting Point	217 °C	-

Spectroscopic Data

The following tables summarize key spectroscopic data used for the identification and characterization of Seneciphylline.

Table 2: Mass Spectrometry Data (Electron Ionization) Mass fragmentation patterns are crucial for identifying the pyrrolizidine core structure.

m/z	Interpretation
333	[M]+ (Molecular Ion)
220	Characteristic fragment from macrocyclic diesters
136	Fragment representing the necine base moiety
120	Further fragmentation product of the necine base
94	Core pyrrolizidine fragment

Table 3: NMR Spectroscopic Data (Representative Chemical Shifts in CDCl₃) ¹H and ¹³C NMR are indispensable for determining the detailed connectivity and stereochemistry. Full assignments are available in specialized literature.



Atom Type	¹Η Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
Ester Carbonyls (C=O)	-	~165-175
Olefinic Protons/Carbons (C=C)	~5.5 - 6.5	~120-140
Necine Base Carbons	-	~50-80
Methyl Protons/Carbons (CH₃)	~1.0 - 2.0	~15-30
Tertiary Alcohol Carbon (C-OH)	-	~70-80

Note on X-ray Crystallography: While X-ray crystallography is the definitive method for determining absolute configuration, a publicly available crystallographic information file (CIF) for Seneciphylline was not identified in the conducted search. The stereochemistry is well-established through a combination of other spectroscopic methods and chemical correlation.

Experimental Protocols

The isolation and structural elucidation of Seneciphylline follow established methodologies for natural product chemistry.

Isolation and Purification Protocol

This protocol outlines a general procedure for extracting PAs from plant material, such as dried and ground Senecio vulgaris.

Extraction:

- Macerate 1 kg of powdered, dried plant material with 5 L of ethanol or methanol at room temperature for 48 hours.
- Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude residue.
- Acid-Base Partitioning:



- Dissolve the crude residue in 2% sulfuric acid (H₂SO₄) to protonate the basic alkaloids, making them water-soluble.
- Wash the acidic solution with dichloromethane (DCM) or diethyl ether to remove neutral and acidic lipids and pigments. Discard the organic layer.
- Basify the aqueous layer to a pH of 9-10 with concentrated ammonium hydroxide (NH₄OH) to deprotonate the alkaloids.
- Perform a liquid-liquid extraction of the basified aqueous solution with DCM or chloroform (3 x 500 mL). The deprotonated alkaloids will move into the organic phase.

Purification:

- Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield a crude alkaloid mixture.
- Subject the crude mixture to column chromatography over silica gel, eluting with a gradient of chloroform and methanol (e.g., 100:0 to 90:10) to separate the individual alkaloids.
- Monitor fractions using Thin Layer Chromatography (TLC) and combine those containing Seneciphylline.
- Further purification can be achieved using preparative HPLC if necessary to obtain the compound with >95% purity.

Structural Elucidation Protocols

- Mass Spectrometry (LC-MS/MS):
 - Objective: To determine the molecular weight and obtain fragmentation data for structural clues.
 - Methodology: Dissolve a pure sample in a suitable solvent (e.g., methanol). Inject the sample into an LC-MS/MS system, often using a C18 reversed-phase column with an acetonitrile-water mobile phase.



Analysis: Obtain the full scan mass spectrum to identify the molecular ion [M+H]⁺ at m/z 334.16. Perform tandem MS (MS/MS) on the parent ion to generate a fragmentation pattern. The presence of characteristic fragments at m/z 136, 120, and 94 confirms the pyrrolizidine structure.

NMR Spectroscopy:

- Objective: To obtain a complete assignment of all proton and carbon atoms to confirm the constitution and relative stereochemistry.
- Methodology: Dissolve 5-10 mg of pure Seneciphylline in deuterated chloroform (CDCl₃)
 containing tetramethylsilane (TMS) as an internal standard.

Experiments:

- ¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants (J-values), and integrations.
- ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
- 2D NMR (COSY, HSQC, HMBC): Perform a suite of two-dimensional experiments to establish correlations. COSY reveals ¹H-¹H spin systems, HSQC correlates protons to their directly attached carbons, and HMBC reveals long-range (2-3 bond) ¹H-¹³C correlations, which is essential for piecing together the molecular skeleton.

Visualization

The following workflow diagram illustrates the logical steps involved in the isolation and structural analysis of Seneciphylline.



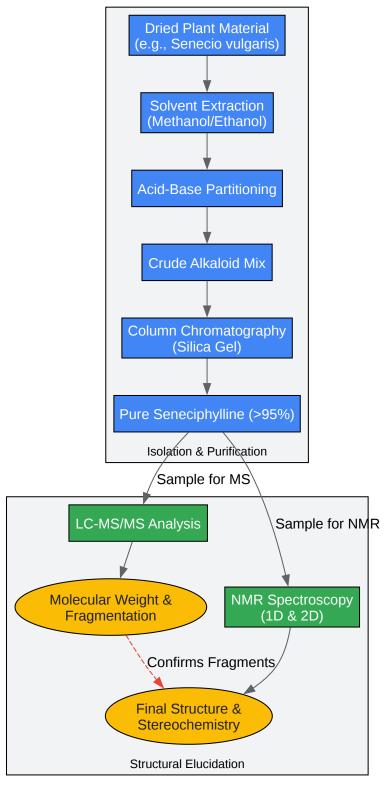


Figure 1: Workflow for Isolation and Structural Elucidation of Seneciphylline

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Caption: Workflow for Isolation and Structural Elucidation of Seneciphylline.



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